6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Overview
Description
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound belongs to the class of triazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine are currently unknown . This compound is a part of a unique collection of chemicals provided for early discovery researchers
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research progresses, these effects will be more clearly defined and understood.
Biochemical Analysis
Biochemical Properties
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to act as an inhibitor for certain enzymes involved in metabolic pathways. The compound’s interaction with enzymes such as JAK1 and JAK2 suggests its potential in modulating signaling pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly the ERK signaling pathway . This compound can decrease the phosphorylation levels of key proteins such as ERK1/2, c-Raf, MEK1/2, and AKT, leading to altered cell function. Furthermore, this compound can induce apoptosis and cell cycle arrest in certain cell types, highlighting its potential as an anticancer agent . Its impact on gene expression and cellular metabolism further underscores its significance in cellular biology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with JAK1 and JAK2 results in the inhibition of these enzymes, thereby modulating the associated signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. It has been found that the compound remains stable under specific conditions, retaining its biochemical activity over time . Its degradation products and their effects on cellular processes are still under investigation. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of signaling pathways . At higher doses, toxic or adverse effects have been observed, including cellular toxicity and organ damage. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels . The compound’s ability to modulate enzyme activity can lead to significant changes in metabolic processes, making it a valuable tool for studying metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is transported by specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its function. It is directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . Post-translational modifications and targeting signals play a significant role in its localization, influencing its activity and function.
Preparation Methods
The synthesis of 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of 2-amino-5-bromo-6-methylpyridine with appropriate reagents . One common method includes the use of microwave-mediated, catalyst-free conditions in dry toluene at 140°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can form various cyclic structures through intramolecular reactions.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine can be compared with other triazolopyridine derivatives, such as:
- 6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
These compounds share similar structural features but differ in their substitution patterns and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-6(8)2-3-7-9-4-10-11(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFZTLWVHLYBEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC=NN12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469709 | |
Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746668-59-7 | |
Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=746668-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50469709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 746668-59-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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